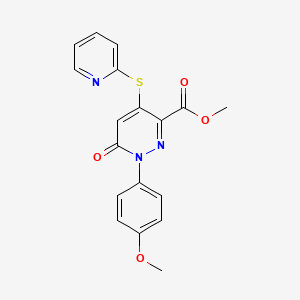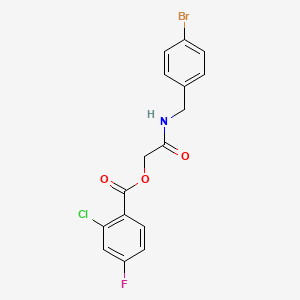
2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate” is a complex organic molecule that contains several functional groups, including a bromobenzyl group, an amino group, an oxoethyl group, and a chlorofluorobenzoate group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The bromobenzyl and chlorofluorobenzoate groups are likely to be aromatic, while the amino and oxoethyl groups could introduce polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, aromaticity, and the presence of halogens could influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Substrate Reactivity
- A study on the differential reactivity of [p-(halomethyl)benzoyl]formates with benzoylformate decarboxylase highlighted the potential of halogenated analogues, including bromo and fluoro derivatives, as substrates or inhibitors for enzymatic processes. The fluoro analogue acted as a substrate similar to benzoylformate, whereas the bromo analogue exhibited potent competitive inhibition, influencing the enzymic fate of the analogue based on the leaving group potential of the halogen (Reynolds et al., 1988).
Synthesis of Anticancer Drugs
- The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anticancer drugs inhibiting thymidylate synthase, indicates the role of halogenated compounds in drug development. This process involves the reaction of 2-amino-5-methylbenzoic acid with thioacetamide, followed by bromination, showcasing the importance of halogenated intermediates (Cao Sheng-li, 2004).
Antimicrobial and Antioxidant Activities
- Research on the synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, including 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole derivatives, demonstrated significant bioactivities. These compounds exhibited potent ABTS scavenging activities and effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting their potential in medicinal chemistry (Menteşe et al., 2015).
Anticancer Activity of Fluorine Compounds
- The synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups, achieved through reactions under ultrasound irradiation without solvent and catalyst, indicated moderate anticancer activity in vitro. This study emphasizes the versatility of halogenated compounds in creating bioactive molecules for potential therapeutic applications (Song et al., 2005).
Eigenschaften
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-chloro-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClFNO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-6-5-12(19)7-14(13)18/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYXIIXSWBHEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
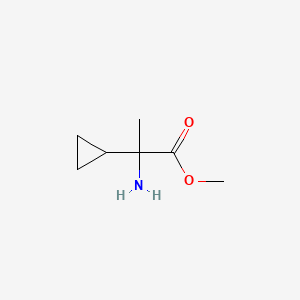

![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2999273.png)
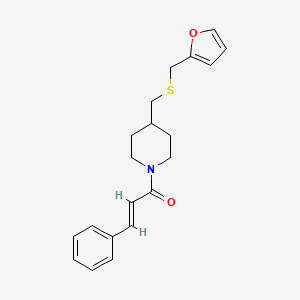
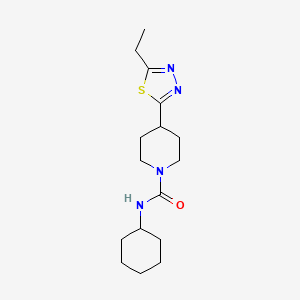
![3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2999278.png)
![(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2999279.png)
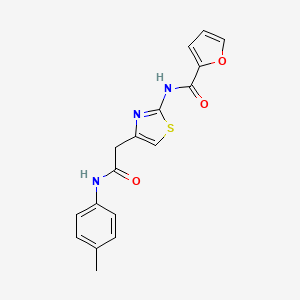
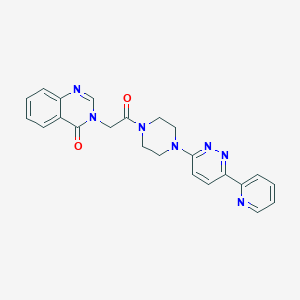

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2999286.png)
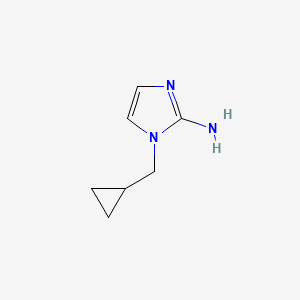
![4-(4-Ethoxy-3-fluorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2999288.png)
